molecular formula C25H26N2O5S2 B2931975 N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide CAS No. 1251618-53-7

N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2931975
CAS No.: 1251618-53-7
M. Wt: 498.61
InChI Key: PNHXDOJOPFSCAC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide (CAS: 1251559-80-4) is a sulfonamide derivative characterized by a thiophene-2-sulfonamide core substituted with two 4-ethoxyphenyl groups and a 5-methyl-1,3-oxazole ring. Its molecular formula is C₂₄H₂₄N₂O₅S₂, with a molecular weight of 484.6 g/mol . The structure features a sulfonamide bridge connecting a thiophene ring to an oxazole moiety, which is further substituted with methyl and 4-ethoxyphenyl groups. The compound’s Smiles string is CCOc1ccc(-c2nc(CN(c3ccc(OC)cc3)S(=O)(=O)c3cccs3)c(C)o2)cc1, highlighting its complex heterocyclic architecture .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S2/c1-4-30-21-12-8-19(9-13-21)25-26-23(18(3)32-25)17-27(34(28,29)24-7-6-16-33-24)20-10-14-22(15-11-20)31-5-2/h6-16H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHXDOJOPFSCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OCC)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a thiophene ring, oxazole moiety, and sulfonamide group, which are known to influence its biological activity. The presence of the ethoxyphenyl groups enhances lipophilicity, potentially improving membrane permeability.

Molecular Formula

  • Molecular Formula: C20_{20}H24_{24}N2_{2}O4_{4}S
  • Molecular Weight: 396.48 g/mol

Research indicates that compounds with similar structural motifs often exhibit various biological activities such as:

  • Inhibition of Enzymes: Many thiophene sulfonamides act as inhibitors of specific kinases, including c-Jun N-terminal kinases (JNKs), which play critical roles in cell signaling pathways related to inflammation and apoptosis .
  • Antimicrobial Properties: Sulfonamides are traditionally known for their antibacterial properties, which may extend to this compound through similar mechanisms.
  • Anti-inflammatory Effects: Compounds targeting inflammatory pathways can provide therapeutic benefits in conditions such as rheumatoid arthritis and multiple sclerosis .

Case Studies and Research Findings

  • JNK Inhibition:
    • A study highlighted the design of thiophene sulfonamides that effectively inhibit JNK pathways, showcasing protective effects against neuronal cell death in models of neurodegenerative diseases . This suggests that N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide may share similar inhibitory properties.
  • Antimicrobial Activity:
    • Research on related sulfonamide compounds demonstrated significant antibacterial activity against various pathogens, indicating potential applications in treating infections .
  • Anti-inflammatory Studies:
    • Investigations into the anti-inflammatory effects of thiophene derivatives have shown promise in reducing symptoms in autoimmune models, suggesting that this compound could be beneficial in inflammatory conditions .

Comparative Biological Activity of Thiophene Sulfonamides

Compound NameBiological ActivityReference
N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl...Potential JNK inhibitor
2-(benzoylaminomethyl)thiophene sulfonamideSelective JNK inhibition
N,N-diethyl-2-[2-(4-fluorophenyl)methyl]-5-nitro...Antibacterial
5-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-1H...Anti-inflammatory

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide C₂₄H₂₄N₂O₅S₂ 484.6 Thiophene-sulfonamide, oxazole, dual 4-ethoxyphenyl, methyl substituent
N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine C₂₁H₁₈N₂O₃S₂ 410.51 Oxazole, thiophene, sulfonyl (not sulfonamide), benzyl, 4-methylphenyl
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Varies (X = H, Cl, Br) ~450–500 (estimated) Triazole, sulfonyl, fluorophenyl substituents, tautomeric thione/thiol forms
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 263.31 Simple sulfonamide, methoxyphenyl, no heterocyclic rings

Key Observations:

Heterocyclic Core :

  • The target compound’s oxazole-thiophene-sulfonamide scaffold is distinct from triazole-based analogs (e.g., compounds [7–9] in ) . Triazoles exhibit tautomerism (thione ↔ thiol), which is absent in the rigid oxazole system .
  • Compared to N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine , the target compound replaces the sulfonyl group with a sulfonamide and substitutes benzyl with dual ethoxyphenyl groups.

Substituent Effects: The 4-ethoxyphenyl groups in the target compound increase steric bulk and lipophilicity compared to the 4-methoxyphenyl group in N-(4-Methoxyphenyl)benzenesulfonamide . Fluorine substituents in triazole derivatives (e.g., 2,4-difluorophenyl in ) introduce electron-withdrawing effects, contrasting with the electron-donating ethoxy groups in the target compound .

Sulfonamide vs. Sulfonyl :

  • The sulfonamide group (–SO₂NH–) in the target compound enables hydrogen bonding, unlike sulfonyl (–SO₂–) groups in compounds from and . This difference may influence solubility and biological target interactions .

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